1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane
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Overview
Description
Preparation Methods
The synthesis of 1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane typically involves the reaction of tetrafluoroethylene with iodine and bromine in the presence of a fluorocarbon solvent . The reaction is carried out in an autoclave at elevated temperatures, usually around 50-80°C . This method avoids the use of expensive iodine bromide and allows for the production of the compound in a relatively short time .
Chemical Reactions Analysis
1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different fluorinated products.
Addition Reactions: It can participate in addition reactions with unsaturated compounds to form more complex fluorinated molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents . The major products formed from these reactions are often fluorinated intermediates used in the synthesis of other specialized compounds .
Scientific Research Applications
1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane involves its ability to undergo various chemical transformations due to the presence of reactive bromine and iodine atoms . These transformations allow it to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane can be compared with other halo-organic compounds such as:
1-Bromo-2-iodotetrafluoroethane: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-2-chloroethane: Contains chlorine instead of iodine, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrF8IO/c5-1(6,7)3(10,11)15-4(12,13)2(8,9)14 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBPKUSOKGUJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(OC(C(F)(F)I)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrF8IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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